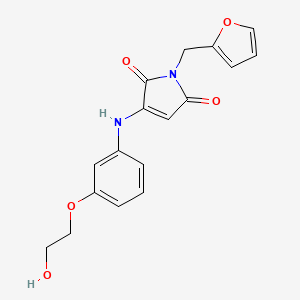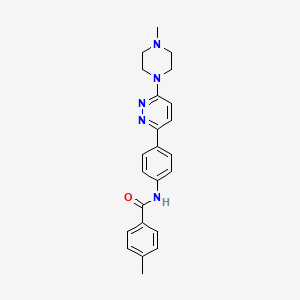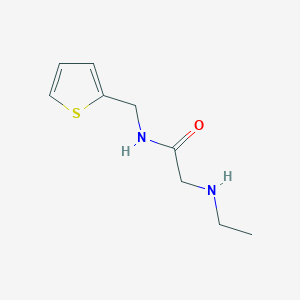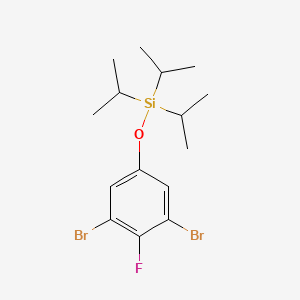
1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicology
Research into heterocyclic amines (HAs) and furan derivatives has significantly contributed to our understanding of metabolic pathways and toxicology. For instance, the metabolism of dietary heterocyclic amines by CYP1A2, demonstrating the enzyme's crucial role in converting these compounds into their carcinogenic forms in humans, highlights the importance of studying these pathways for understanding cancer risk related to dietary choices (Boobis et al., 1994). Similarly, the study of urinary metabolites of furan in tobacco smokers provides insights into the potential carcinogenic risk of furan exposure (Kassem et al., 2020). These studies underline the importance of understanding the metabolic conversion and excretion of heterocyclic compounds for assessing their toxicological impact.
Environmental Exposure and Biomonitoring
The presence of brominated flame retardants and other polyhalogenated compounds in indoor environments as studied by Takigami et al. (2009) draws attention to the environmental aspect of heterocyclic and aromatic compounds (Takigami et al., 2009). Understanding the environmental distribution, human exposure pathways, and potential health impacts of these compounds is crucial for developing safety standards and reducing health risks associated with environmental contamination.
Potential Therapeutic Applications
While direct studies on "1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione" were not found, research into similar heterocyclic compounds often explores their potential as therapeutic agents. The study of metabolites of HIV-1 protease inhibitors in human urine, for example, provides a foundation for understanding how these compounds are processed in the body and their potential efficacy and safety as medications (Balani et al., 1995).
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[3-(2-hydroxyethoxy)anilino]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-6-8-24-13-4-1-3-12(9-13)18-15-10-16(21)19(17(15)22)11-14-5-2-7-23-14/h1-5,7,9-10,18,20H,6,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKZXYQDYHUBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)NC2=CC(=O)N(C2=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-3-((3-(2-hydroxyethoxy)phenyl)amino)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)



![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)



![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2392699.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)